Long-Term Aquaretic Consistency in Cirrhosis: Niravoline vs. OPC-31260 (V2 Antagonist)
A direct head-to-head study in cirrhotic rats with ascites compared 10 days of oral administration of niravoline versus the nonpeptide ADH V2 receptor antagonist OPC-31260. Niravoline demonstrated a sustained aquaretic effect throughout the study period, while OPC-31260's aquaretic effect was only evident during the first 2 days [1].
| Evidence Dimension | Sustained aquaretic efficacy over 10 days |
|---|---|
| Target Compound Data | Sustained increase in water excretion and serum osmolality, reduction in ADH mRNA expression over 10 days |
| Comparator Or Baseline | OPC-31260 (5 mg/kg/day oral): Aquaretic effect only evident for first 2 days; no sustained effects on serum osmolality or systemic hemodynamics |
| Quantified Difference | Sustained vs. transient (only 2 days) |
| Conditions | Cirrhotic rats with ascites and water retention; daily oral administration for 10 days |
Why This Matters
For chronic conditions like cirrhosis, a sustained aquaretic effect is critical for therapeutic benefit, making niravoline a superior research candidate for long-term intervention studies.
- [1] Bosch-Marcé M, Poo JL, Jiménez W, et al. Comparison of two aquaretic drugs (niravoline and OPC-31260) in cirrhotic rats with ascites and water retention. J Pharmacol Exp Ther. 1999 Apr;289(1):194-201. PMID: 10087004. View Source
